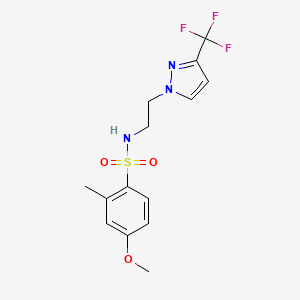

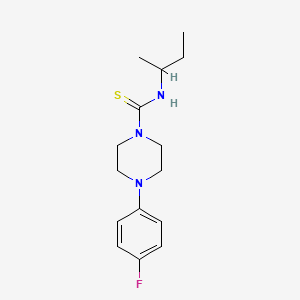

N-(3,4-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3,4-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride, also known as DFTZ, is a novel thiazole-based compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFTZ is a small molecule that has shown promising results in various preclinical studies, demonstrating its ability to target specific cellular pathways and modulate biological processes.

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis and characterization of thiazole derivatives, including those similar to N-(3,4-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride, have been a subject of interest in scientific research due to their potential applications in various fields. These compounds are synthesized through reactions involving thiourea, halogenated phenacyl bromides, and other related reactants. Characterization techniques such as FTIR spectroscopy, NMR, and elemental analysis are commonly used to determine the structures of these compounds (Kubba & Rahim, 2018).

Antimicrobial Activity

Thiazole derivatives have been evaluated for their antimicrobial activities against various microorganisms. Studies have shown that these compounds exhibit moderate to high antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as significant antifungal activity against Candida species. This suggests their potential as therapeutic agents in treating infections caused by these pathogens (Kubba & Rahim, 2018).

Corrosion Inhibition

Thiazole and thiadiazole derivatives have been investigated for their corrosion inhibition properties, particularly against the corrosion of metals such as iron and copper. Density Functional Theory (DFT) calculations and molecular dynamics simulations have been employed to understand the interaction between these compounds and metal surfaces, demonstrating their effectiveness as corrosion inhibitors. This application is relevant in industries where metal preservation is crucial (Kaya et al., 2016).

Anticancer and Antiangiogenic Effects

Some thiazole derivatives have shown promising anticancer and antiangiogenic effects in experimental models. For example, novel thioxothiazolidin-4-one derivatives have been synthesized and shown to inhibit tumor growth and endothelial proliferation in mouse models, indicating their potential as anticancer therapies (Chandrappa et al., 2010).

Antiviral Activity

Research on thiazole sulfonamides has revealed their antiviral properties, particularly against tobacco mosaic virus. The synthesis of these compounds involves a series of steps starting from halogenated benzoic acids, leading to derivatives that exhibit antiviral activities. This highlights the potential of thiazole derivatives in developing new antiviral agents (Chen et al., 2010).

Propriétés

IUPAC Name |

N-(3,4-difluorophenyl)-4-(furan-3-yl)-1,3-thiazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2N2OS.ClH/c14-10-2-1-9(5-11(10)15)16-13-17-12(7-19-13)8-3-4-18-6-8;/h1-7H,(H,16,17);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWZDCLJTPLGBOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC2=NC(=CS2)C3=COC=C3)F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Fluorophenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxypyrazolo[4,3-c]quinoline](/img/structure/B2578967.png)

![6-Methyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2578969.png)

![[2-imino-10-methyl-5-oxo-1-benzyl(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyr imidin-3-yl)]-N-benzylcarboxamide](/img/structure/B2578971.png)

![N-[2-(1H-indol-3-yl)ethyl]-6-phenylpyrimidin-4-amine](/img/structure/B2578972.png)

![2-chloro-N-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide](/img/structure/B2578975.png)

![(5E)-3-[(3,5-dimethylphenyl)methyl]-5-{[3-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B2578977.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2578979.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2578980.png)

![N1-(6-fluorobenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine](/img/structure/B2578982.png)

![3-Iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B2578984.png)